Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
Overview
Description
Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether is a chemical compound that is part of the family of allylic ethers. These compounds are characterized by the presence of an allyl group (a substituent derived from propene) attached to an ether linkage. The specific compound includes a perfluorinated pentyl group, which suggests that it would have unique physical and chemical properties due to the presence of fluorine atoms.
Synthesis Analysis
The synthesis of allylic ethers can be achieved through various methods. One efficient and stereoselective approach is based on the Kocienski-Julia olefination reaction, which has been developed to produce allylic TBS ethers and allylic alcohols with high (E)-selectivity and in good to excellent yields . This method is advantageous due to its mild conditions and broad applicability, which could potentially be applied to the synthesis of allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether.
Molecular Structure Analysis
The molecular structure of allylic ethers is characterized by the presence of a double bond adjacent to an ether oxygen. This structural feature can influence the reactivity and stability of the molecule. In the case of allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether, the fluorine atoms would likely affect the electron distribution and could enhance the stability of the molecule due to the strong carbon-fluorine bonds.
Chemical Reactions Analysis
Allylic ethers can participate in various chemical reactions, often facilitated by catalysts. For instance, a system involving allyl ethyl carbonate and palladium (0) has been reported for the one-step conversion of alcohols into allyl ethers under neutral conditions . This method demonstrates the potential for selective allylation of hydroxyl groups, which could be relevant for the functionalization of the allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether molecule.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether are not detailed in the provided papers, we can infer that the presence of fluorine would impart properties such as high thermal stability and possibly a low refractive index due to the strong C-F bonds. The ether linkage and allyl group would contribute to the molecule's solubility in organic solvents and its potential reactivity in nucleophilic substitution or addition reactions.
Scientific Research Applications
- Polymer Science
- Application : The compound is used in the synthesis of amphiphilic copolymers .
- Method : The reversible addition–fragmentation chain transfer (RAFT) polymerization of 2,2,3,3,4,4,5,5-octafluoropentyl acrylate (OFPA) in the presence of different concentrations of S,S-dibenzyl carbonotrithioate as chain transfer agent (CTA) was investigated . Copolymers of acrylic acid and OFPA with different microstructure were synthesized by three methods: block copolymerization, copolymerization of acrylic acid and OFPA, and chemical modification of copolymer of tert-butyl acrylate and OFPA .
- Results : The aggregation behavior of the obtained amphiphilic copolymers at the air/water interface was defined by the Langmuir monolayer technique . The effect of the chain microstructure, the acrylic acid content in the copolymer, and subphase pH on the isotherm curves were shown .
- Chemical Synthesis
- Application : The compound is used as a reagent in chemical synthesis .
- Method : The specific methods of application can vary widely depending on the goals of the synthesis. Typically, the compound would be used in a reaction with other reagents under controlled conditions to produce a desired product .
- Results : The outcomes of the synthesis would depend on the specific reaction being carried out. In general, the goal would be to produce a new compound with desired properties .
- Chemical Reagent
- Application : The compound is used as a reagent in various chemical reactions .
- Method : The specific methods of application can vary widely depending on the goals of the reaction. Typically, the compound would be used in a reaction with other reagents under controlled conditions to produce a desired product .
- Results : The outcomes of the reaction would depend on the specific reaction being carried out. In general, the goal would be to produce a new compound with desired properties .
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-5-prop-2-enoxypentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F8O/c1-2-3-17-4-6(11,12)8(15,16)7(13,14)5(9)10/h2,5H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXXYZPZBSOJHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381425 | |
Record name | Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether | |
CAS RN |
3108-07-4 | |
Record name | Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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